1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine
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Overview
Description
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine is a chemical compound with the molecular formula C8H13N3 It features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 1-methyl-1H-pyrazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor, such as diazomethane, under controlled conditions.
Attachment of the Methanamine Moiety: The cyclopropyl group is then reacted with a suitable amine precursor to form the methanamine moiety.
Introduction of the Pyrazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrazol-3-yl)methanamine: Similar structure but lacks the cyclopropyl group.
1-Methyl-1H-pyrazol-3-amine: Similar pyrazole ring but different functional groups.
(1-Methyl-1H-pyrazol-5-yl)methanamine: Similar pyrazole ring but different substitution pattern.
Uniqueness
1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
[1-(1-methylpyrazol-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C8H13N3/c1-11-5-2-7(10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3 |
InChI Key |
PJHFGBYWOVXQGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2(CC2)CN |
Origin of Product |
United States |
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